![molecular formula C11H7FN2O3 B6385742 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% CAS No. 1111103-62-8](/img/structure/B6385742.png)
5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% (5-CFHP-2-HP), is a small molecule compound with a wide range of applications in scientific research. It is a member of the hydroxypyrimidine family, which has been studied for its potential use in pharmaceuticals, agricultural chemicals, and other industrial products. 5-CFHP-2-HP has a wide range of biochemical and physiological effects, and is used in laboratory experiments to study the effects of small molecules on biological systems.
Scientific Research Applications
5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% has a wide range of applications in scientific research. It is used to study the effects of small molecules on biological systems, as well as to investigate the biochemical and physiological effects of small molecules on cells. It has also been used to study the pharmacological properties of small molecules, and to investigate the potential therapeutic effects of small molecules on diseases.
Mechanism of Action
The mechanism of action of 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% is not yet fully understood. However, it is believed to act on cells by binding to specific receptors and activating specific biochemical pathways. It is thought to interact with proteins involved in signal transduction, and to trigger the release of second messengers, such as cyclic adenosine monophosphate (cAMP), which can then activate other biochemical pathways.
Biochemical and Physiological Effects
5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% has been shown to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-oxidant effects, as well as to modulate the expression of genes involved in cell proliferation and differentiation. It has also been shown to have anti-cancer effects, as well as to modulate the expression of genes involved in cell death and apoptosis.
Advantages and Limitations for Lab Experiments
5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% has a number of advantages and limitations for lab experiments. One advantage is that it is a small molecule, which makes it easy to handle and store. It is also relatively inexpensive and readily available. However, it is also relatively unstable and can be degraded by heat, light, and oxygen.
Future Directions
There are a number of potential future directions for the use of 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% in scientific research. One potential direction is to investigate the potential therapeutic effects of 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% on diseases, such as cancer, diabetes, and cardiovascular diseases. Another potential direction is to use 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% to study the effects of small molecules on gene expression and signal transduction pathways. Furthermore, 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% could be used to study the potential applications of small molecules in drug development and agricultural chemicals. Finally, 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% could be used to investigate the potential toxicity of small molecules and their effects on the environment.
Synthesis Methods
5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% is synthesized through a series of chemical reactions. The first step involves the reaction of 4-carboxy-3-fluorophenyl-2-hydroxypyrimidine with sodium hydroxide to form a sodium salt. The sodium salt is then treated with a base, such as potassium hydroxide, to form a potassium salt. This potassium salt is then subjected to a dehydration reaction with acetic anhydride to form 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95%. The reaction is typically carried out in aqueous solution at a temperature of 70-80°C for 1-2 hours.
properties
IUPAC Name |
2-fluoro-4-(2-oxo-1H-pyrimidin-5-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-9-3-6(1-2-8(9)10(15)16)7-4-13-11(17)14-5-7/h1-5H,(H,15,16)(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULIQCQGCHEFIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)N=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686843 |
Source
|
Record name | 2-Fluoro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00686843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine | |
CAS RN |
1111103-62-8 |
Source
|
Record name | 2-Fluoro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00686843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.